molecular formula C16H18N4O2 B2668809 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)methanone CAS No. 2309732-63-4

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)methanone

Cat. No.: B2668809
CAS No.: 2309732-63-4
M. Wt: 298.346
InChI Key: CZPZSOOEYOPPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)methanone is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research. It features a 1,2,4-triazole moiety, a privileged structure in pharmacology known for its diverse biological activities . This scaffold is extensively investigated for its potential in developing new antimicrobial agents, particularly against challenging pathogens like Staphylococcus aureus . The molecular architecture, which conjugates the triazole unit with an azetidine and chroman group via a methanone linker, presents a complex scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or precursor to explore its mechanism of action and optimize its properties for various therapeutic targets. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(15-6-5-13-3-1-2-4-14(13)22-15)19-7-12(8-19)9-20-11-17-10-18-20/h1-4,10-12,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPZSOOEYOPPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Chroman Moiety Introduction: The chroman moiety can be introduced through a Friedel-Crafts alkylation reaction using a chroman precursor and an appropriate electrophile.

    Final Coupling Step: The final step involves coupling the triazole, azetidine, and chroman moieties together using a suitable coupling reagent, such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Structural Characteristics

The compound consists of three primary components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that enhances the compound's ability to interact with biological targets.
  • Triazole Moiety : Known for its broad spectrum of biological activities, including antifungal and antibacterial properties.
  • Chroman Group : A bicyclic structure that may contribute to the compound's pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

Antimicrobial Activity

The presence of the triazole ring is significant for antimicrobial properties. Triazole derivatives have been shown to be effective against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans0.0156 μg/mL (16-fold > fluconazole)
Staphylococcus aureusMIC values ranging from 0.125–8 μg/mL
Escherichia coliModerate activity observed

These results suggest that the compound may enhance interactions with microbial targets, potentially increasing efficacy against infections.

Anticancer Activity

Initial studies indicate that compounds containing triazole rings can induce apoptosis in cancer cells through mechanisms such as:

  • Activation of caspases
  • Modulation of cell cycle regulators

Research has shown that derivatives of triazoles significantly inhibit the proliferation of various cancer cell lines, suggesting a potential for development as anticancer agents.

Anti-inflammatory Properties

Compounds featuring the triazole structure have demonstrated anti-inflammatory effects by:

  • Inhibiting pro-inflammatory cytokines
  • Modulating immune responses

In vitro studies revealed reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Triazole Derivatives : A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial and anticancer properties. The findings indicated varying degrees of activity against both bacterial strains and cancer cell lines .
  • Adamantane-Based Compounds : Research highlighted the potential of adamantane derivatives in drug development due to their unique structural properties that enhance stability and receptor binding. This suggests that incorporating similar moieties in new compounds could yield favorable pharmacological profiles.
  • Synthesis and Mechanism Exploration : The synthesis typically involves multiple steps, starting with the preparation of the triazole ring through methods like Hantzsch triazole synthesis. The azetidine ring is synthesized via cyclization reactions, while the chroman group is introduced using electrophilic aromatic substitution reactions. These synthetic routes are crucial for optimizing yield and purity in industrial settings .

Mechanism of Action

The mechanism of action of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)methanone involves its interaction with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity. The azetidine ring can influence the compound’s binding affinity and selectivity, while the chroman moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)methanone
  • (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)ethanone
  • (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)propanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Biological Activity

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(chroman-2-yl)methanone is a complex organic compound that incorporates multiple heterocyclic structures, specifically an azetidine ring and a triazole moiety. These structural features contribute to its potential biological activities, including antimicrobial, anticancer, and antifungal properties. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Structural Overview

The compound's structure can be represented as follows:

Molecular Formula C15H16N4O\text{Molecular Formula }C_{15}H_{16}N_{4}O

Key Structural Features:

  • Azetidine Ring : A four-membered nitrogen-containing ring that may enhance binding affinity to biological targets.
  • Triazole Moiety : Known for its diverse pharmacological activities, including antifungal and antibacterial properties.
  • Chromane Structure : Imparts additional biological significance and may influence the compound's pharmacokinetics.

Antimicrobial Activity

The 1,2,4-triazole group is recognized for its antimicrobial properties. Studies have shown that compounds containing this moiety exhibit significant activity against various pathogens.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntifungal0.0156 μg/mL against Candida albicans
Other Triazole DerivativesAntibacterial0.125–8 μg/mL against Staphylococcus aureus

Research indicates that derivatives of triazole compounds can outperform traditional antifungal agents like fluconazole in terms of potency .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For instance:

StudyCell LineIC50 Value
Compound A (triazole derivative)HCT116 (Colon carcinoma)6.2 μM
Compound B (related structure)MCF7 (Breast cancer)27.3 μM

These findings suggest that the incorporation of triazole and azetidine structures may enhance cytotoxicity against cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in cellular processes:

  • Enzyme Inhibition : The triazole moiety can act as an enzyme inhibitor, disrupting metabolic pathways in pathogens.
  • Receptor Binding : The azetidine component may facilitate binding to cellular receptors, influencing signal transduction pathways relevant to cancer progression.

Case Studies

Several studies have investigated the biological activities of related compounds:

Study 1: Antifungal Efficacy

A study demonstrated that a series of triazole derivatives exhibited enhanced antifungal activity compared to established drugs:

"Compound 1n exhibited 16-fold more antifungal activity than fluconazole against Candida albicans" .

Study 2: Anticancer Properties

Another investigation into triazole-thione hybrids revealed significant cytotoxic effects against various cancer cell lines:

"Compounds with a phenyl group at the C-3 position showed high activity against MCF7 cells" .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.